molecular formula C10H11FN2 B13141547 7-Fluoro-3-isopropyl-1H-indazole

7-Fluoro-3-isopropyl-1H-indazole

Cat. No.: B13141547
M. Wt: 178.21 g/mol
InChI Key: GFKJGIZXOHDIEA-UHFFFAOYSA-N
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Description

7-Fluoro-3-isopropyl-1H-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-isopropyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-fluorobenzylidenehydrazine with isopropyl-substituted hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-isopropyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-3-isopropyl-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-isopropyl-1H-indazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. The isopropyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1H-indazole: The parent compound without any substituents.

    7-Fluoro-1H-indazole: Similar structure but lacks the isopropyl group.

    3-Isopropyl-1H-indazole: Similar structure but lacks the fluorine atom.

Uniqueness: 7-Fluoro-3-isopropyl-1H-indazole is unique due to the combined presence of both the fluorine atom and the isopropyl group

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

7-fluoro-3-propan-2-yl-2H-indazole

InChI

InChI=1S/C10H11FN2/c1-6(2)9-7-4-3-5-8(11)10(7)13-12-9/h3-6H,1-2H3,(H,12,13)

InChI Key

GFKJGIZXOHDIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NN1)F

Origin of Product

United States

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